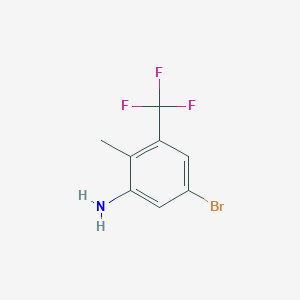

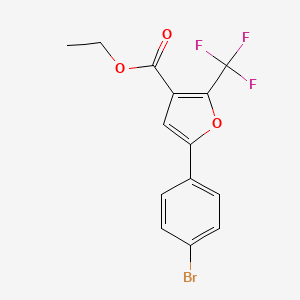

5-Bromo-2-methyl-3-(trifluoromethyl)aniline

説明

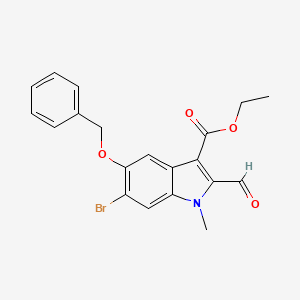

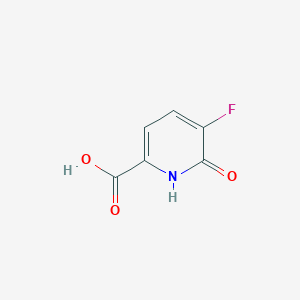

5-Bromo-2-methyl-3-(trifluoromethyl)aniline is a chemical compound that belongs to the trifluoromethylbenzene series . It is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Synthesis Analysis

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)aniline involves several steps. The raw material used is 4-bromo-2-trifluro toluidine, which undergoes acetylation, nitration, deacetylation, deamination, and reduction . The overall yield of the process is 43% .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methyl-3-(trifluoromethyl)aniline is C8H7BrF3N . Its average mass is 240.020 Da and its monoisotopic mass is 238.955734 Da .Chemical Reactions Analysis

5-Bromo-2-methyl-3-(trifluoromethyl)aniline is used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol . It is also used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .Physical And Chemical Properties Analysis

5-Bromo-2-methyl-3-(trifluoromethyl)aniline is a liquid at ambient temperature . Its density is 1.675 g/mL at 25 °C and its refractive index is 1.522 .科学的研究の応用

Vibrational Analysis and NLO Material Potential

The vibrational analysis of compounds similar to 5-Bromo-2-methyl-3-(trifluoromethyl)aniline, including 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, has been studied. These compounds are considered potentially useful for nonlinear optical (NLO) materials. The research involves Fourier Transform-Infrared and Fourier Transform-Raman techniques and theoretical density functional theory computations, focusing on hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).

Synthesis Methods and Applications

A study on the transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines, starting from cyclopentanones, highlights an alternative method for synthesizing anilines. The reaction proceeds in acceptable to high yields and allows for the synthesis of anilines with otherwise difficult-to-access substitution patterns (Staudt et al., 2022).

Impurity Identification in Pharmaceuticals

A study developed a liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology for identifying and characterizing unknown impurities in 3-bromo-5-(trifluoromethyl)aniline, a compound similar to 5-Bromo-2-methyl-3-(trifluoromethyl)aniline. This methodology is crucial for the drug development process and ensures the purity of pharmaceutical compounds (Harča et al., 2016).

Water Resistance in Epoxy Systems

Research on epoxy systems containing bromo, chloro, trifluoromethyl, or polyfluoroalkoxy substituents, including compounds similar to 5-Bromo-2-methyl-3-(trifluoromethyl)aniline, demonstrates improved water resistance. These systems show significant reductions in water absorption and provide insights into the non-Fickian behavior of epoxy systems during water aging (Johncock & Tudgey, 1983).

Organic Synthesis and Chemical Transformations

Several studies explore the synthesis and transformation of compounds related to 5-Bromo-2-methyl-3-(trifluoromethyl)aniline. These include methods for synthesizing quinolinones and quinolines, exploring the reactivity of bromo- and trifluoromethyl groups in various organic synthesis processes. These studies contribute to the understanding of chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Marull et al., 2003); (Marull et al., 2004).

Catalyzed Coupling Reactions

Palladium-catalyzed coupling of arylamines with various compounds, including 2-bromo-3,3,3-trifluoropropene, is another area of research. This process is significant for synthesizing various compounds with trifluoromethyl groups, indicating the versatility and importance of these chemical groups in organic synthesis (Kino et al., 2008).

Safety And Hazards

5-Bromo-2-methyl-3-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed, and harmful if inhaled. It causes skin irritation and serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

特性

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-4-6(8(10,11)12)2-5(9)3-7(4)13/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUDCFTNIEMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-3-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)

![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)

![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)